N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide
Description
This compound is a substituted acetamide featuring a pyridin-2-yl group, a 4-isopropylphenoxy moiety, and a 5-methylfuran-2-ylmethyl substituent.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H24N2O3/c1-16(2)18-8-11-19(12-9-18)26-15-22(25)24(21-6-4-5-13-23-21)14-20-10-7-17(3)27-20/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
REBOCOXJEFGSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyridine derivatives, followed by the introduction of the phenoxy group. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced catalysts and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group results in amines.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The target compound shares core acetamide functionality with several analogs but differs in substituent groups. Key structural comparisons include:
Key Observations :
Key Observations :
Key Observations :
Biological Activity
N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_{17}H_{20}N_{2}O_{3}
- Molecular Weight : 300.35 g/mol
- CAS Number : 137658125
The compound belongs to a class of organic compounds known as diphenylethers, which are characterized by their two aromatic rings. The biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as MAPK14, which plays a crucial role in regulating inflammatory responses and cell proliferation .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cell lines by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins, thereby promoting mitochondrial pathways of cell death .
- Cell Cycle Arrest : In vitro studies have demonstrated that this compound can arrest the cell cycle at the G2/M phase, leading to reduced proliferation rates in cancer cells .
Biological Activity and Efficacy
The biological activity of the compound has been evaluated through various assays and studies:
Anticancer Activity
In a series of experiments involving different cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.75 | Induction of apoptosis via caspase activation |
| H1975 (Lung Cancer) | 0.442 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 (Breast Cancer) | 9.46 | Inhibition of EGFR signaling |
These results suggest that this compound may serve as a potential therapeutic agent in cancer treatment.
Toxicity Profile
A toxicity assessment conducted on Kunming mice indicated that the compound did not exhibit acute toxicity up to a maximum concentration of 2000 mg/kg, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to an increase in caspase 9 levels, indicating activation of the apoptotic pathway. The levels reached 27.13 ± 0.54 ng/mL compared to controls .
- EGFR Inhibition : Another study revealed that this compound effectively inhibited EGFR phosphorylation, which is crucial for tumor growth and survival in various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
